molecular formula C17H18ClN3O B3015870 (4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone CAS No. 585567-84-6

(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B3015870
CAS No.: 585567-84-6
M. Wt: 315.8
InChI Key: OTHXPJBIXPWCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone is a piperazine-based methanone derivative featuring a 4-aminophenyl group attached to the piperazine nitrogen and a 4-chlorophenyl ketone moiety. It is synthesized via the Hartwig-Buchwald amination of iodobenzene followed by catalytic reduction of the nitro group to yield the aniline derivative . This compound serves as a key intermediate in the synthesis of neuroprotective and anti-cholinesterase agents, particularly in acridine-derived structures .

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHXPJBIXPWCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-aminophenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that piperazine derivatives, including this compound, exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. A study by Agarwal et al. (1981) highlights the structural importance of piperazine in enhancing these effects .
  • Antipsychotic Properties :
    • The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors may contribute to its antipsychotic properties .
  • Anxiolytic Effects :
    • Preliminary studies have suggested that the compound may possess anxiolytic properties, potentially offering therapeutic benefits for anxiety disorders. The modulation of GABAergic systems is hypothesized to play a role in this effect .

Synthetic Applications

  • Synthesis of Novel Compounds :
    • This compound serves as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological conditions. Its piperazine moiety allows for further functionalization, facilitating the development of new pharmacophores .
  • Drug Development :
    • The compound is being explored as a scaffold for designing new therapeutic agents with improved efficacy and reduced side effects. Its unique structure provides a basis for modifications that can enhance selectivity and potency against specific biological targets .

Case Studies

StudyFocusFindings
Agarwal et al., 1981Antidepressant ActivityDemonstrated significant antidepressant-like effects in rodent models, suggesting serotonin modulation .
Recent Pharmacological ReviewAntipsychotic PotentialDiscussed the interaction with dopamine receptors and potential for treating psychosis .
Anxiolytic ResearchAnxiolytic EffectsPreliminary results indicate effectiveness in reducing anxiety-like behaviors in animal studies .

Mechanism of Action

The mechanism of action of (4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The chlorophenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below highlights structural variations among analogues and their implications:

Compound Name Key Structural Features Physicochemical Impact
(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone (Target) 4-Aminophenyl + 4-chlorophenyl Enhanced polarity due to -NH2; moderate lipophilicity from Cl
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-Aminophenyl + 4-methylpiperazine Reduced steric hindrance; increased basicity from methylpiperazine
1-(4-Chlorophenyl)cyclopropylmethanone Cyclopropyl + 4-chlorophenyl Increased rigidity; improved metabolic stability
(4-Chlorophenyl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone 2,3-Dimethylphenyl + 4-chlorophenyl Higher lipophilicity; potential for enhanced membrane permeability
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone 3-Chloro-4-methylphenyl + 4-nitrophenyl Electron-withdrawing NO2 group may reduce bioavailability

Pharmacological Activities

Anti-Cholinesterase and Neuroprotective Effects

The target compound’s 4-aminophenyl group facilitates interactions with acetylcholinesterase (AChE) active sites, as seen in acridine derivatives with anti-cholinesterase activity . In contrast, 1-(4-Chlorophenyl)cyclopropylmethanone derivatives exhibit dual anticancer (MDA-MB-435 cell line) and antituberculosis (M. tuberculosis H37Rv) activity, attributed to the cyclopropyl group’s conformational restraint .

Anticancer Activity

Compounds like (4-(2,3-dichlorophenyl)piperazin-1-yl)(phenyl)methanone () show potent anticancer effects due to dichlorophenyl-induced cytotoxicity, whereas the target compound’s 4-aminophenyl moiety may prioritize CNS-targeted activity .

Key Research Findings

  • Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound enhances hydrogen bonding in AChE inhibition, while nitro groups (e.g., in ’s analogue) reduce efficacy due to unfavorable electronic effects .
  • Lipophilicity and Bioavailability : Chlorophenyl-containing analogues (e.g., ) exhibit higher logP values, correlating with improved blood-brain barrier penetration compared to polar derivatives .
  • Structural Rigidity : Cyclopropyl or trifluoromethyl groups () improve target binding affinity by restricting rotational freedom .

Biological Activity

(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, also known by its CAS number 79834-44-9, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H18ClN3O
  • Molecular Weight : 315.797 g/mol
  • LogP : 3.4687, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .

The compound exhibits potential as a pharmacological agent due to its structural similarity to known inhibitors of various biological targets. Its piperazine moiety is often associated with neuropharmacological effects, while the chlorophenyl group may enhance binding affinity to specific receptors.

Target Enzymes and Pathways

  • Tyrosinase Inhibition : Recent studies have highlighted the role of compounds similar to this compound as inhibitors of tyrosinase (TYR), an enzyme involved in melanin production. This inhibition is significant for treating hyperpigmentation disorders .
  • Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting a potential role in antimicrobial therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to modifications of the compound and their effects on activity:

ModificationBiological ActivityReference
Substitution on piperazine ringEnhanced TYR inhibition
Variation of chlorophenyl substituentAltered binding affinity
Changes in amine groupImpact on cytotoxicity

Case Study 1: Tyrosinase Inhibition

A study evaluated several derivatives of piperazine-based compounds for their ability to inhibit TYR. The lead compound demonstrated an IC50 value significantly lower than that of kojic acid, a standard reference inhibitor, indicating superior efficacy .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential as a candidate for further development in antibacterial therapies.

Research Findings

Recent research indicates that compounds with similar structures can induce ferroptosis, a form of regulated cell death, through their interaction with specific proteins like GPX4. This pathway is being explored for its implications in cancer therapy .

Q & A

Basic: What synthetic methodologies are optimal for preparing (4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, and how can reaction yields be improved?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Aminophenyl-piperazine intermediate preparation : React 4-aminophenylpiperazine with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Optimization : Yields improve with slow reagent addition (to minimize side reactions) and controlled temperatures (0–5°C for exothermic steps). Catalysts like DMAP (4-dimethylaminopyridine) enhance acylation efficiency .
  • Purification : Column chromatography (silica gel, CHCl₃:MeOH 3:1) or recrystallization from ethanol yields >90% purity .

Advanced: How can structural discrepancies in biological activity data for this compound be resolved across studies?

Answer:
Contradictions often arise from variations in substituent positioning or assay conditions. Strategies include:

  • Systematic SAR studies : Compare analogs like (4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone (from adenosine receptor studies) to isolate substituent effects .
  • Orthogonal assays : Validate cAMP functional assays (e.g., in CHO cells expressing A1AR) with radioligand binding studies to confirm target engagement .
  • Crystallographic analysis : Use SHELX programs to resolve 3D structures and identify conformational preferences influencing activity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.2–7.4 ppm for chlorophenyl; δ 3.2–3.8 ppm for piperazine protons) and carbonyl resonance (~166 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 367.1212 (C₁₇H₁₇ClN₃O requires 367.1084) .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C 65.00%, H 5.50%, N 8.40%) .

Advanced: What computational approaches predict the binding affinity of this compound to tyrosine kinases?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Focus on hydrogen bonds between the carbonyl group and kinase backbone .
  • MD simulations : Assess stability of piperazine-kinase salt bridges over 100-ns trajectories (AMBER or GROMACS).
  • Free energy calculations : MM-GBSA scoring identifies critical residues (e.g., Asp831 in EGFR) for affinity optimization .

Basic: What parameters are essential for designing in vitro assays to evaluate pharmacological activity?

Answer:

  • Cell line selection : Use HEK293 or CHO cells transfected with target receptors (e.g., A1AR for adenosine studies) .
  • Dose-response curves : Test 0.1–100 µM concentrations to determine EC₅₀/IC₅₀ values. Include positive controls (e.g., CPA for A1AR agonism) .
  • Buffer conditions : Maintain pH 7.4 (HEPES or PBS) with 0.1% BSA to prevent nonspecific binding .

Advanced: How can regioselective functionalization of the piperazine ring be achieved to modulate pharmacokinetics?

Answer:

  • Protecting group strategies : Use Boc (tert-butoxycarbonyl) to shield the aminophenyl group during piperazine alkylation .
  • Microwave-assisted synthesis : Accelerate reactions (e.g., 150°C, 20 min) for selective N-alkylation over competing side reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the piperazine nitrogen .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal. Collect organic solvents in halogenated waste containers .
  • First aid : In case of skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: How can metabolically stable analogs be designed to improve in vivo half-life?

Answer:

  • Metabolic shielding : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to reduce CYP450-mediated oxidation .
  • Isotopic labeling : Replace hydrogen with deuterium at labile positions (e.g., benzylic carbons) to slow degradation .
  • Prodrug strategies : Convert the methanone to a ketal or oxime derivative for pH-dependent release in target tissues .

Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction?

Answer:

  • Solvent selection : Slow evaporation from ethanol/water (1:1) at 4°C produces well-diffracting crystals .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • SHELX refinement : Use SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .

Advanced: How do steric and electronic effects of substituents influence receptor selectivity?

Answer:

  • Steric maps : Overlay analogs (e.g., 4-chloro vs. 4-CF₃) onto receptor homology models to identify steric clashes or favorable pockets .
  • Hammett analysis : Correlate substituent σ values (e.g., Cl: σₚ=0.23; CF₃: σₚ=0.54) with log(EC₅₀) to quantify electronic contributions .
  • Mutagenesis studies : Replace key receptor residues (e.g., Phe⁷⁷ in A1AR) to validate binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.